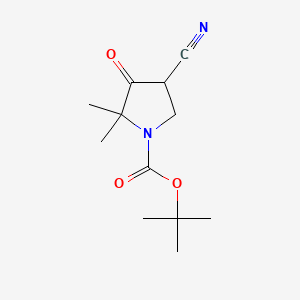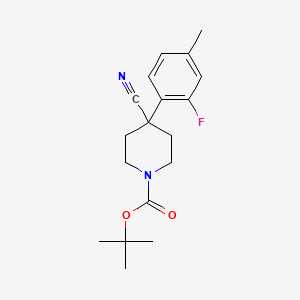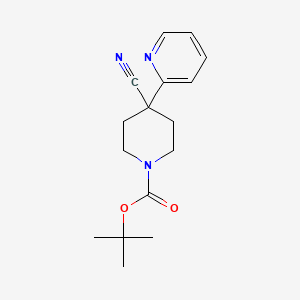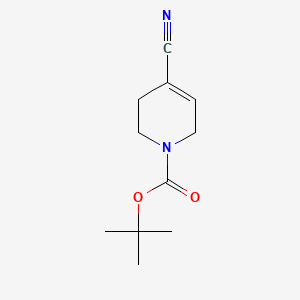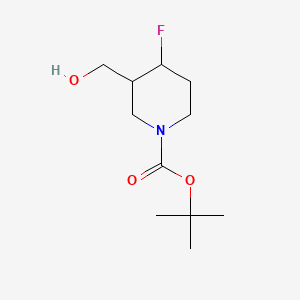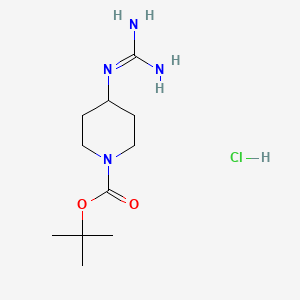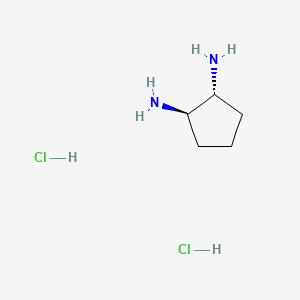
trans-Cyclopentane-1,2-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Cyclopentane-1,2-diamine dihydrochloride: Despite its early description, it was historically underestimated due to its non-commercial availability, extreme instability, and the complexity of classical synthesis methods . recent advancements in synthetic approaches have renewed interest in this compound.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of trans-Cyclopentane-1,2-diamine involves several synthetic routes. One common method is the biocatalytic resolution using hydrolases, mainly lipases, in organic media. Diethyl malonate is often used as the acylating agent in this process . Another approach involves the use of novel and efficient synthetic methods that allow for the preparation of both racemic and enantioenriched forms of the compound .
Industrial Production Methods: Industrial production methods for trans-Cyclopentane-1,2-diamine dihydrochloride are still under development due to the compound’s instability and the complexity of its synthesis. advancements in synthetic chemistry are paving the way for more efficient and scalable production methods .
化学反応の分析
Types of Reactions: trans-Cyclopentane-1,2-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents and specific reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of trans-Cyclopentane-1,2-diamine include oxidizing agents, reducing agents, and acylating agents like diethyl malonate . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products: The major products formed from the reactions of trans-Cyclopentane-1,2-diamine include chiral ligands, receptors, and biologically active compounds .
科学的研究の応用
trans-Cyclopentane-1,2-diamine dihydrochloride has a wide range of scientific research applications In chemistry, it is used as a scaffold for the synthesis of chiral ligands and receptorsIn industry, it is used in the synthesis of various chemical intermediates .
作用機序
Comparison with Other Similar Compounds: trans-Cyclopentane-1,2-diamine is often compared to its higher homologue, trans-Cyclohexane-1,2-diamine, which is more widely used in the synthesis of ligands and receptors. The uniqueness of trans-Cyclopentane-1,2-diamine lies in its chiral motif and the recent development of novel synthetic approaches that have made it more accessible for various applications .
類似化合物との比較
- trans-Cyclohexane-1,2-diamine
- cis-Cyclopentane-1,2-diamine
- trans-Cyclopentane-1,3-diamine
These compounds share structural similarities but differ in their chemical properties and applications.
特性
CAS番号 |
99363-25-4 |
|---|---|
分子式 |
C5H13ClN2 |
分子量 |
136.62 g/mol |
IUPAC名 |
cyclopentane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H |
InChIキー |
LHPIEVBBBKESNH-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)N)N.Cl.Cl |
正規SMILES |
C1CC(C(C1)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)
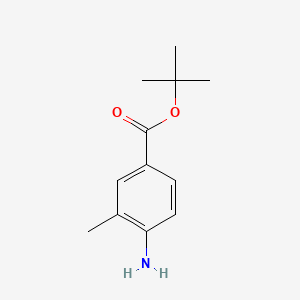
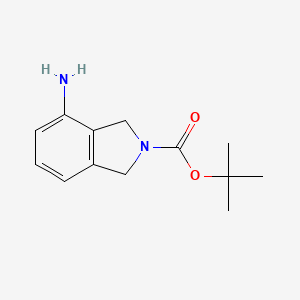
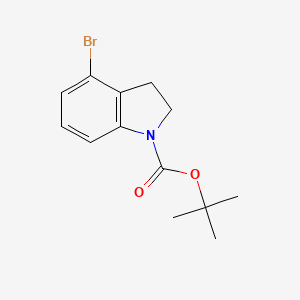
![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)
